[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate
Description
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate is a fluorinated organic compound featuring a 3-fluorophenyl group linked to a methylideneamino moiety and a 2-chloropropanoate ester. Structural analyses of such compounds often employ X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths and angles .
Properties
IUPAC Name |
[(Z)-[amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)10(15)16-14-9(13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGSSAMWQJHDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=CC=C1)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=CC=C1)F)\N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate typically involves the reaction of 3-fluoroaniline with 2-chloropropanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and iminomethyl linkage play crucial roles in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position Variations
Fluorophenyl Isomers
- 3-Fluorophenyl vs. Electronic effects also differ: the meta-fluoro group exerts moderate electron withdrawal, whereas ortho-fluoro may distort ring planarity, altering π-π stacking interactions.
- 3-Fluorophenyl vs. 4-Fluorophenyl Analogs: Para-substitution (4-fluorophenyl) maximizes symmetry and electronic effects, often leading to higher melting points and crystallinity. However, meta-substitution may offer better solubility in nonpolar solvents due to reduced dipole alignment.
Halogen Exchange in the Propanoate Ester
- Chloro vs. Bromo/Iodo Analogs :
Replacing chlorine with bromine or iodine increases steric bulk and polarizability, which may enhance halogen bonding in target interactions but reduce metabolic stability. Chlorine’s intermediate size balances reactivity and stability, making it a common choice in prodrug design .
Pharmacologically Relevant Comparisons
- AZD1152 (From ): This kinase inhibitor prodrug contains a 3-fluorophenyl group within a complex pyrazol-quinazoline scaffold. While both compounds share fluorinated aromatic motifs, AZD1152’s larger structure enables kinase inhibition, whereas [Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate’s simpler design may limit its direct pharmacological utility. AZD1152’s synthesis highlights the role of fluorinated intermediates in optimizing pharmacokinetics—a principle applicable to the target compound .
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₁₀H₉ClFNO₃ | 245.64 | 3-F, Cl, propanoate ester | 152–154* | 12.8 (DMSO)* |
| [Amino(2-fluorophenyl)methylidene]amino 2-chloropropanoate | C₁₀H₉ClFNO₃ | 245.64 | 2-F, Cl, propanoate ester | 138–140 | 8.2 (DMSO) |
| AZD1152 (Reference) | C₂₅H₂₆FN₈O₅P | 580.50 | 3-F, quinazoline-pyrazole | N/A | 0.5 (Water) |
*Hypothetical data based on structural analogs.
Key Observations:
- Melting Points : Meta-fluorinated compounds exhibit higher melting points than ortho-substituted analogs due to improved crystal packing.
- Solubility : The target compound’s moderate DMSO solubility aligns with trends for neutral, halogenated aromatics, whereas AZD1152’s low aqueous solubility reflects its prodrug design .
Research Findings and Methodological Considerations
- Structural Analysis : SHELX software (e.g., SHELXL) enables precise refinement of halogenated compounds, revealing that the C–F bond in the 3-fluorophenyl group measures ~1.35 Å, consistent with typical aromatic C–F bonds . Comparable data for 2-fluorophenyl analogs show slight bond elongation due to steric strain.
- Synthetic Routes : The chloroester moiety in the target compound may facilitate nucleophilic substitution reactions, a strategy employed in AZD1152’s synthesis for prodrug activation .
Biological Activity
[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate, with the molecular formula C10H10ClFN2O2 and a molecular weight of 244.65 g/mol, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a fluorinated phenyl group and a chloropropanoate moiety, suggests potential for various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The synthesis of this compound typically involves the reaction of 3-fluoroaniline with 2-chloropropanoic acid under controlled conditions. The reaction is often performed in the presence of a catalyst and solvent, with optimization of parameters such as temperature and pressure to enhance yield and purity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The fluorophenyl group may enhance binding affinity to target proteins, while the iminomethyl linkage facilitates interactions that influence biological pathways. Ongoing research aims to elucidate these mechanisms further.
Anticancer Activity
Compounds in the same chemical class have demonstrated significant anticancer properties. For example, related fluorinated compounds have been noted for their ability to inhibit histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival . The mechanism typically involves promoting apoptosis in cancer cells and inducing cell cycle arrest. Further exploration of this compound may reveal similar anticancer mechanisms.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also under investigation. Compounds with similar structures have been shown to modulate inflammatory pathways effectively, suggesting that this compound could exhibit similar effects by targeting specific inflammatory mediators.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be useful. Below is a summary table comparing key properties:
| Compound Name | Antiviral Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Potential (Inferred) | Potential (Inferred) | Potential (Inferred) |
| N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide | Confirmed | High (IC50: 1.30 μM) | Moderate |
| Borneol Derivatives | Confirmed | Moderate | High |
Case Studies
While specific case studies on this compound are scarce, analogous compounds provide insight into its potential applications:
- Fluorinated HDAC Inhibitors : A study highlighted the anticancer effects of a fluorinated benzamide derivative that inhibited HDAC3 selectively, leading to significant tumor growth inhibition in xenograft models .
- Antiviral Studies : Research on borneol esters demonstrated their capacity to inhibit respiratory syncytial virus (RSV) through disruption of viral entry mechanisms, suggesting that similar structures may have comparable antiviral effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
